molecular formula C26H53NO3 B12396615 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

Cat. No.: B12396615
M. Wt: 427.7 g/mol
InChI Key: AIKFOPXHSONQHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate typically involves the reaction of 4-aminobutanol with a lipid aldehyde. The process includes a reductive amination reaction, where sodium triacetoxyborohydride is used as the reducing agent to convert intermediate imines to the desired amine product . This method ensures high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and scalability, ensuring consistent quality and supply for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amine derivatives, and substituted lipid compounds, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate involves its ability to form stable lipid nanoparticles, which can encapsulate and deliver nucleic acids and other therapeutic agents to target cells. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated materials . The molecular targets and pathways involved include lipid bilayers and endocytic pathways, which are essential for efficient delivery and release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate stands out due to its unique combination of a terminal hydroxyl group and a long hydrophobic tail, which provides enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly suitable for applications in drug delivery and gene therapy .

Properties

IUPAC Name

6-(4-hydroxybutylamino)hexyl 2-hexyldecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO3/c1-3-5-7-9-10-14-20-25(19-13-8-6-4-2)26(29)30-24-18-12-11-15-21-27-22-16-17-23-28/h25,27-28H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKFOPXHSONQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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